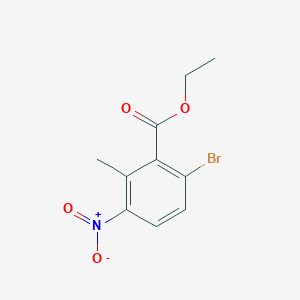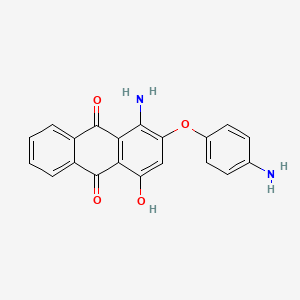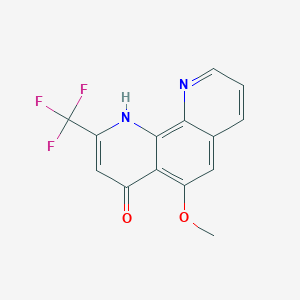
5-Methoxy-2-(trifluoromethyl)-1,10-phenanthrolin-4(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-(trifluoromethyl)-1,10-phenanthrolin-4(1H)-one is a synthetic organic compound that belongs to the class of phenanthrolines. Phenanthrolines are heterocyclic compounds containing a phenanthrene ring system fused with a pyridine ring. The presence of methoxy and trifluoromethyl groups in this compound significantly alters its chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(trifluoromethyl)-1,10-phenanthrolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the trifluoromethylation of a suitable phenanthroline precursor. This can be achieved using a copper-catalyzed trifluoromethylation reaction under ambient conditions . The reaction conditions often involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-2-(trifluoromethyl)-1,10-phenanthrolin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methoxy and trifluoromethyl groups can be substituted under specific conditions using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroline oxides, while substitution reactions can introduce various functional groups into the phenanthroline ring system.
Aplicaciones Científicas De Investigación
5-Methoxy-2-(trifluoromethyl)-1,10-phenanthrolin-4(1H)-one has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2-(trifluoromethyl)-1,10-phenanthrolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methoxy-2-(trifluoromethyl)-1H-indole
- 2-(Trifluoromethyl)-1H-indole
- 2-(Trifluoromethyl)-1,10-phenanthroline
Uniqueness
5-Methoxy-2-(trifluoromethyl)-1,10-phenanthrolin-4(1H)-one is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric properties
Propiedades
Número CAS |
1700-97-6 |
|---|---|
Fórmula molecular |
C14H9F3N2O2 |
Peso molecular |
294.23 g/mol |
Nombre IUPAC |
5-methoxy-2-(trifluoromethyl)-1H-1,10-phenanthrolin-4-one |
InChI |
InChI=1S/C14H9F3N2O2/c1-21-9-5-7-3-2-4-18-12(7)13-11(9)8(20)6-10(19-13)14(15,16)17/h2-6H,1H3,(H,19,20) |
Clave InChI |
HQLKURVDIVDCSD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=O)C=C(NC2=C3C(=C1)C=CC=N3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


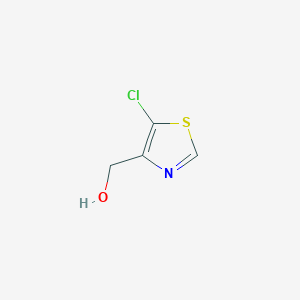



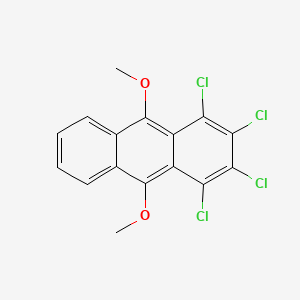
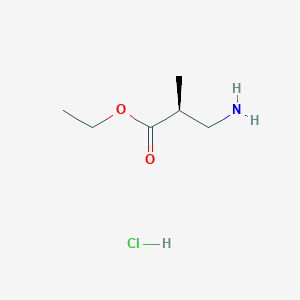
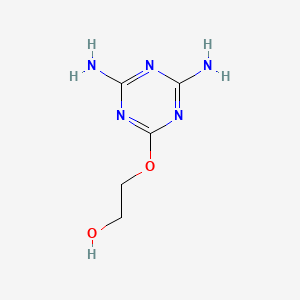
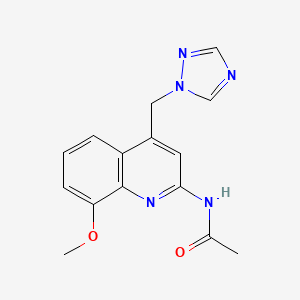
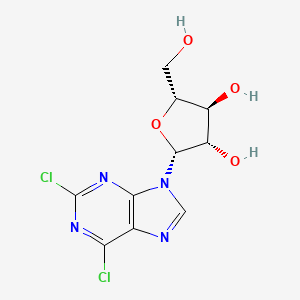
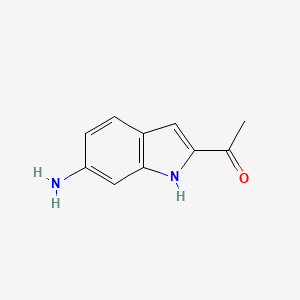
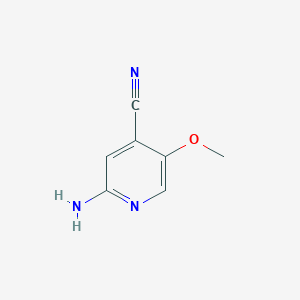
![7-(3-Fluorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13137764.png)
